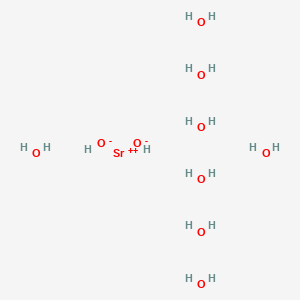

Strontium dihydroxide octahydrate

説明

特性

IUPAC Name |

strontium;dihydroxide;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWWRPNIRRCPJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18O10Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156893 | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311-10-0 | |

| Record name | Strontium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium hydroxide octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2B33T08R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strontium dihydroxide octahydrate crystal structure analysis.

An In-depth Technical Guide to the Crystal Structure Analysis of Strontium Dihydroxide Octahydrate

Introduction

Strontium dihydroxide octahydrate, Sr(OH)₂·8H₂O, is a crystalline ionic compound of significant interest in various chemical and industrial processes. As a strong base with limited aqueous solubility, it serves as a precursor in the synthesis of other strontium compounds and has applications in sugar refining and as a stabilizer in plastics. The precise arrangement of atoms within its crystal lattice, particularly the intricate roles of the hydroxide ions and the eight water molecules of hydration, dictates its physical and chemical properties.

Understanding the crystal structure of hydrated compounds is a fundamental challenge in materials science and pharmaceutical development, as the water molecules are not mere passengers but integral components of the crystal's architecture.[1][2] The structural elucidation of Sr(OH)₂·8H₂O provides a compelling case study in the synergistic application of multiple analytical techniques. Initial investigations using X-ray diffraction laid the groundwork, but the inherent difficulty in pinpointing hydrogen atoms with X-rays left key questions about the hydrogen-bonding network unanswered.[3] It was the subsequent application of neutron diffraction that provided the definitive localization of all hydrogen atoms, offering a complete and unambiguous picture of this complex hydrate.[4][5]

This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the crystal structure of strontium dihydroxide octahydrate. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the methodologies required for a comprehensive analysis. We will delve into the definitive crystal structure, the experimental workflows for its determination, and the logic that underpins the analytical process.

Chapter 1: The Definitive Crystal Structure

The crystal structure of strontium dihydroxide octahydrate is characterized by a highly ordered and symmetrical arrangement of strontium ions, hydroxide anions, and water molecules. The structure consists of distinct layers built from complex strontium-water cations and chains of hydroxide ions, all held together by an extensive network of hydrogen bonds.

Crystallographic Data

Decades of research, culminating in highly refined diffraction studies, have established the following crystallographic parameters for Sr(OH)₂·8H₂O.

| Parameter | Value | Source |

| Crystal System | Tetragonal | [6][7][8] |

| Space Group | P4/ncc | [6][7][8] |

| Unit Cell Dimensions | a = 9.017(1) Å | [6][7] |

| c = 11.603(1) Å | [6][7] | |

| Molecules per Unit Cell (Z) | 4 | [8] |

| Calculated Density | 1.88 g/cm³ | [8] |

The Strontium Coordination Sphere

The central structural motif is the coordination of the strontium ion (Sr²⁺). Each Sr²⁺ ion is coordinated by eight oxygen atoms from eight distinct water molecules, forming a {Sr(H₂O)₈}²⁺ complex.[9] The geometry of this coordination is best described as a square antiprism.[4][10][11] This arrangement is a key feature that distinguishes the structure from earlier, less accurate models that proposed a cubic coordination.[4] These cationic complexes are linked together via hydrogen bonds to form columns that run parallel to the crystallographic c-axis.[9]

Caption: Coordination of the Sr²⁺ ion with eight water molecules.

The Role of Hydroxide Ions and Hydrogen Bonding

A critical insight from advanced structural analysis is that the hydroxide (OH⁻) ions are not directly coordinated to the strontium atoms.[9] Instead, they form their own linear chains, also parallel to the c-axis, linked by weak hydrogen bonds.[9]

The overall three-dimensional structure is a masterpiece of hydrogen bonding. The {Sr(H₂O)₈}²⁺ columns and the OH⁻ chains are intricately interconnected through a robust network of hydrogen bonds.[9] Neutron diffraction studies were paramount in revealing that every single hydrogen atom in the unit cell participates in this bonding network, a feature predicted by Smith (1953) and later confirmed.[4][8] This comprehensive hydrogen bonding imparts significant stability to the crystal lattice. The structure consists of double layers of H₂O and OH⁻ ions that are separated by the Sr²⁺ ions along the c-axis.[4][5][10]

Chapter 2: Experimental Determination of the Crystal Structure

The elucidation of a complex hydrated structure like Sr(OH)₂·8H₂O is not a single experiment but a multi-stage process. Each technique provides a different piece of the puzzle, and their combined results yield a complete picture.

Synthesis and Single Crystal Growth

Causality: The foundation of any crystallographic analysis is a high-quality single crystal. For Sr(OH)₂·8H₂O, this requires a method that allows for slow, controlled crystallization from an aqueous solution to prevent the formation of polycrystalline powders or amorphous precipitates.

Protocol: Recrystallization for Single Crystal Growth

-

Preparation of a Saturated Solution: Gently heat deionized water to approximately 75-80°C. Add high-purity Sr(OH)₂·8H₂O powder incrementally with stirring until no more solid dissolves, creating a saturated or slightly supersaturated solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.

-

Slow Cooling: Transfer the clear, hot filtrate to a clean crystallization dish. Cover the dish with a watch glass or perforated film to prevent contamination while allowing for very slow evaporation.

-

Incubation: Place the dish in a location with a stable temperature and minimal vibration. Allow the solution to cool to room temperature over 24-48 hours.

-

Crystal Harvesting: Once well-formed, transparent crystals are visible, carefully decant the mother liquor. Gently wash the crystals with a small amount of ice-cold deionized water to remove any surface residue and then dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive technique for determining the fundamental framework of a crystal. X-rays are diffracted by the electron clouds of atoms, making this method highly effective for locating atoms with high electron density, such as strontium. It allows for the precise determination of the unit cell dimensions, the crystal's symmetry (space group), and the positions of all non-hydrogen atoms.

Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: Select a suitable, defect-free single crystal (typically <0.5 mm in all dimensions) under a microscope. Mount it on a goniometer head using an appropriate adhesive or cryo-oil.

-

Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal vibrations and protect the crystal. The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, recording the positions and intensities of the diffracted spots.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. The positions of the heavy atoms (Sr) and oxygen atoms are typically identified first.

-

Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. This process optimizes the atomic positions and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, as indicated by a low R-value.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Neutron Diffraction: Locating the Hydrogen Atoms

Causality: While X-rays interact with electrons, neutrons interact with atomic nuclei. The scattering cross-section of hydrogen for neutrons is comparable to that of heavier atoms like strontium and oxygen. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, a task where XRD struggles due to hydrogen's single electron.[3][4] For Sr(OH)₂·8H₂O, this was the key to unlocking the complete hydrogen-bonding network.

Protocol: Conceptual Workflow for Neutron Diffraction

-

Large Crystal Growth: Neutron diffraction experiments require significantly larger single crystals (often several mm³) than XRD due to the lower flux of neutron sources. The synthesis protocol must be scaled up and cooling slowed down accordingly.

-

Beamline Experiment: The large crystal is mounted in a neutron beamline at a research reactor or spallation source. Data is collected at various temperatures (e.g., 20 K, 100 K, 200 K) to analyze the effects of thermal motion.[3][5][10]

-

Joint Refinement: The neutron diffraction data is typically used to refine the initial model obtained from XRD. The positions of the heavy atoms (from XRD) are fixed or gently restrained, while the neutron data is used to precisely locate the hydrogen atoms and refine their positions. This combined approach leverages the strengths of both techniques.

Powder X-ray Diffraction (PXRD) for Phase Purity

Causality: PXRD is a rapid and non-destructive technique used to analyze polycrystalline samples. It serves as a fingerprinting method to confirm the identity and purity of a synthesized batch of material. It is also highly effective for monitoring solid-state reactions, such as the degradation of Sr(OH)₂·8H₂O.

Protocol: Routine PXRD Analysis

-

Sample Preparation: Finely grind a small amount (10-20 mg) of the crystalline material into a homogeneous powder using a mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Place the sample holder in the powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of diffracted X-rays.

-

Phase Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to a reference pattern from a database (e.g., JCPDS) to confirm the phase. This method is particularly useful for detecting the presence of strontium carbonate (SrCO₃), which readily forms when Sr(OH)₂·8H₂O is exposed to atmospheric CO₂.[12][13][14]

Conclusion

The crystal structure of strontium dihydroxide octahydrate is a testament to the complexity and elegance of hydrated ionic compounds. Its tetragonal P4/ncc structure is defined by columns of square antiprismatic {Sr(H₂O)₈}²⁺ complexes and parallel chains of hydroxide ions. The integrity of this architecture is maintained by a comprehensive hydrogen-bonding network that involves every hydrogen atom within the unit cell.

This in-depth understanding was achieved not by a single method, but by the logical and synergistic application of multiple analytical techniques. Single-crystal X-ray diffraction was essential for establishing the heavy-atom framework, while powder XRD serves as the workhorse for routine phase identification and stability assessment. Crucially, it was the precision of neutron diffraction that provided the final, definitive piece of the puzzle: the exact locations of the hydrogen atoms. This multi-technique approach stands as a self-validating system, providing trustworthy and highly detailed structural information essential for researchers in materials science and pharmaceutical development.

References

-

Crystal structure data for Sr(OH)2 · 8 H2O. ResearchGate. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH)2·8H2O, at 20, 100 and 200 K from neutron diffraction. ResearchGate. [Link]

-

Hydrogen Bonds in the Crystal Structure of Strontium Hydroxide Octahydrate Sr(OH)2×8H2O. ResearchGate. [Link]

-

The crystal structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O. IUCr Journals. [Link]

-

Powder x-ray diffraction spectra of Sr(OH)2 · 8H2O. ResearchGate. [Link]

-

XRD patterns of Sr(OH)2·8H2O before and after exposure to an ambient... ResearchGate. [Link]

-

Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. NIH National Center for Biotechnology Information. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH) 2 ·8H 2 O, at 20, 100 and 200 K from neutron diffraction. ResearchGate. [Link]

-

Strontium hydroxide octahydrate. PubChem. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH)2·8H2O, at 20, 100 and 200 K from neutron diffraction. IUCr Journals. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction. PubMed. [Link]

-

X-ray powder diffraction patterns, over a 16 < 2 θ < 61 angu- lar... ResearchGate. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction. IUCr Journals. [Link]

-

Hydrated Crystals: General Chemistry Lab 7. YouTube. [Link]

-

Determining the Formula of a Hydrate. Le Moyne College. [Link]

-

Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. ACS Publications. [Link]

-

Crystal Hydrates. A Guide to the IJSO. [Link]

-

Syntheses and characterization of Sr(OH)2 and SrCO3 nanostructures by ultrasonic method. ResearchGate. [Link]

-

The crystal structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O. Scilit. [Link]

-

Structure of strontium hydroxide octahydrate, Sr(OH)2·8H2O, at 20, 100 and 200 K from neutron diffraction. IUCr Journals. [Link]

-

Strontium hydroxide octahydrate. STFC eData. [Link]

-

Hydrogen Bonds in the Crystal Structure of Strontium Hydroxide Octahydrate Sr(OH) · 8H O. Zeitschrift für Naturforschung B. [Link]

- Method for preparing strontium hydroxide octahydrate granular crystals.

-

XRD patterns of Sr(OH) 2 ·8H 2 O before and after exposure to an... ResearchGate. [Link]

Sources

- 1. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Hydrates [ijsoguide.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Strontium Dihydroxide Octahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale and Significance

Strontium dihydroxide octahydrate, Sr(OH)₂·8H₂O, is an inorganic compound of significant interest across various scientific disciplines. As a strong base, it serves as a critical component in applications ranging from the refining of beet sugar and the manufacturing of lubricant soaps to acting as a stabilizer in plastics.[1][2] For researchers in materials science and drug development, it is a valuable precursor for the synthesis of other strontium salts and Sr-based nanomaterials.[1][3][4] Its utility as a source of strontium ions is particularly crucial in contexts where chloride ions from strontium chloride are undesirable. This guide provides a detailed, field-proven pathway for the synthesis, purification, and characterization of high-purity strontium dihydroxide octahydrate, emphasizing the scientific principles that underpin each procedural step.

Principles of Synthesis: A Mechanistic Overview

The synthesis of strontium dihydroxide is predicated on fundamental principles of solubility and chemical equilibrium. While several methods exist, including the direct reaction of strontium oxide with water (SrO + H₂O → Sr(OH)₂), the most controlled and common laboratory-scale approach involves a double displacement (precipitation) reaction.[5][6][7][8]

This method leverages the reaction between a soluble strontium salt, typically strontium nitrate (Sr(NO₃)₂), and a strong alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds as follows:

Sr(NO₃)₂(aq) + 2 NaOH(aq) → Sr(OH)₂(s)↓ + 2 NaNO₃(aq)

The causality behind this choice of protocol is twofold:

-

High Solubility of Reactants : Strontium nitrate and sodium hydroxide are highly soluble in water, ensuring that the ions are readily available for reaction.

-

Low Solubility of Product : Strontium dihydroxide is only sparingly soluble in cold water, causing it to precipitate out of the solution as a fine white powder upon formation, thus driving the reaction forward.[5]

The octahydrate form, Sr(OH)₂·8H₂O, is the thermodynamically stable crystalline structure at room temperature and is the form typically isolated from aqueous solutions.[9][10]

The Synthesis Pathway: An Experimental Workflow

The following diagram outlines the comprehensive workflow for the synthesis and subsequent purification of strontium dihydroxide octahydrate.

Caption: Experimental workflow for the synthesis and purification of strontium dihydroxide octahydrate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale, providing a self-validating system for producing a high-purity final product.

Materials and Reagents

| Parameter | Value / Description |

| Reactants | |

| Strontium Nitrate, Sr(NO₃)₂ | Reagent Grade, ≥99% |

| Sodium Hydroxide, NaOH | Reagent Grade, ≥98%, pellets |

| Solvent | Deionized Water (18.2 MΩ·cm) |

| Equipment | |

| Glass Beakers, Magnetic Stirrer & Stir Bar | |

| Graduated Cylinders, Volumetric Flasks | |

| Büchner Funnel, Filter Flask, Vacuum Tubing | |

| Whatman Grade 1 Filter Paper | |

| Glass Funnel, Fluted Filter Paper | |

| Crystallizing Dish, Watch Glass | |

| Desiccator with Desiccant (e.g., Drierite) |

Part A: Synthesis of Crude Strontium Dihydroxide

-

Preparation of Reactant Solutions:

-

Dissolve 21.16 g (0.100 mol) of strontium nitrate in 200 mL of deionized water in a 500 mL beaker. Stir until fully dissolved.

-

In a separate beaker, carefully dissolve 8.00 g (0.200 mol) of sodium hydroxide pellets in 100 mL of deionized water. Caution: This process is highly exothermic; use a borosilicate glass beaker and allow the solution to cool to room temperature.

-

-

Precipitation:

-

Place the beaker containing the strontium nitrate solution on a magnetic stirrer.

-

Slowly add the cooled sodium hydroxide solution drop-wise to the strontium nitrate solution over a period of 20-30 minutes while stirring continuously. A dense, white precipitate of strontium dihydroxide will form immediately. The slow addition is crucial for promoting the formation of more easily filterable particles.

-

-

Isolation and Washing:

-

Once the addition is complete, continue stirring the slurry for an additional 15 minutes to ensure the reaction goes to completion.

-

Set up a Büchner funnel with filter paper and connect it to a filter flask under vacuum.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the slurry into the funnel and filter the precipitate.

-

Wash the collected precipitate (the filter cake) with three successive 50 mL portions of cold deionized water to remove the soluble sodium nitrate byproduct and any excess sodium hydroxide.

-

Allow the crude product to be pulled dry on the funnel for 10-15 minutes.

-

Part B: Purification via Recrystallization

The primary impurity at this stage is often strontium carbonate, formed by the absorption of atmospheric CO₂.[11] Recrystallization effectively removes this and other trace impurities.

-

Dissolution:

-

Transfer the crude, moist filter cake to a 500 mL beaker.

-

Add approximately 100 mL of deionized water and heat the mixture to boiling (100°C) with stirring. The solubility of strontium dihydroxide increases dramatically with temperature, from ~0.9 g/100 mL at 0°C to over 47 g/100 mL at 100°C for the octahydrate form. Add more hot deionized water in small increments only if necessary to fully dissolve the solid. The goal is to create a saturated solution at high temperature.

-

-

Hot Filtration:

-

Any remaining insoluble material is likely strontium carbonate. This must be removed while the solution is hot to prevent premature crystallization of the desired product.

-

Quickly filter the hot solution through a pre-heated glass funnel fitted with fluted filter paper into a clean, pre-warmed crystallizing dish or beaker.

-

-

Crystallization:

-

Cover the crystallizing dish with a watch glass, leaving a small opening to allow for slow cooling.

-

Allow the filtrate to cool undisturbed to room temperature. As the solution cools, the solubility of strontium dihydroxide decreases, leading to the formation of colorless, prismatic crystals of Sr(OH)₂·8H₂O. For optimal crystal growth, avoid agitation during this process.

-

To maximize yield, the vessel can be subsequently placed in an ice bath for 30-60 minutes.

-

-

Final Isolation and Drying:

-

Collect the pure crystals by vacuum filtration using a clean Büchner funnel.

-

Wash the crystals with a small portion of ice-cold deionized water.

-

Dry the crystals by transferring them to a watch glass and placing them in a desiccator under vacuum. Strontium dihydroxide is hygroscopic and air-sensitive, making a desiccator essential for storage.[2]

-

Safety, Handling, and Storage

-

Hazards : Strontium dihydroxide is a strong base and is corrosive. It can cause severe skin and eye irritation or burns.[5] Strontium compounds, in general, should be handled with care to avoid inhalation of dust.[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[13][14]

-

Handling : Handle the compound in a well-ventilated area, preferably a fume hood, to minimize dust inhalation.[13] Avoid contact with water or moisture during storage of the anhydrous form.[12]

-

Storage : Store the final product in a tightly sealed container inside a desiccator to protect it from atmospheric moisture and carbon dioxide.[2]

Characterization of the Final Product

To confirm the identity and purity of the synthesized strontium dihydroxide octahydrate, several analytical techniques are recommended:

-

X-Ray Diffraction (XRD) : To confirm the crystalline phase and structure, which should match the tetragonal space group P4/ncc for the octahydrate form.[9][10][15]

-

Thermogravimetric Analysis (TGA) : To determine the water of hydration. Heating Sr(OH)₂·8H₂O will result in a characteristic mass loss corresponding to the eight water molecules, which are completely lost by around 100°C.

-

Infrared (IR) Spectroscopy : To identify the characteristic vibrational modes of the hydroxide (O-H) groups and water molecules.[15]

References

-

ESPI Metals. (n.d.). Strontium. Retrieved from [Link]

-

You-iggy. (2022, June 12). SrO + H2O → Sr(OH)2. Retrieved from [Link]

-

Brainly. (2023, February 23). Strontium oxide reacts with liquid water to produce strontium hydroxide. SrO (s) + H₂O (l). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Strontium. Retrieved from [Link]

-

Gauth. (n.d.). a Strontium oxide reacts with water. SrO(s)+H_2O(l)to Sr(OH)_2(aq) Write an ionic equation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). STRONTIUM HYDROXIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Strontium hydroxide. Retrieved from [Link]

- Google Patents. (n.d.). CN102515235A - Method for preparing strontium hydroxide octahydrate granular crystals.

-

Pearson. (n.d.). The reaction between strontium oxide, SrO(s), and water, H2O(l) p.... Retrieved from [Link].

-

FUNCMATER. (n.d.). Strontium hydroxide octahydrate (Sr(OH)2•8H2O)-Powder. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (2018). Determination of thermodynamic Parameters from the dissolution of Strontium hydroxide in water and mixed solvent systems by pH-metry. Retrieved from [Link]

-

YouTube. (2022, August 11). Is SrO Soluble or Insoluble in Water?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Strontium Hydroxide Octahydrate: Properties and Industrial Uses. Retrieved from [Link]

- Google Patents. (n.d.). US3743691A - Purification of strontium carbonate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Strontium chloride hexahydrate. Retrieved from [Link]

-

ResearchGate. (2007). Hydrogen Bonds in the Crystal Structure of Strontium Hydroxide Octahydrate Sr(OH)2×8H2O. Retrieved from [Link]

- Google Patents. (n.d.). WO2001077021A1 - Production of strontium carbonate from celestite.

-

Quora. (2017, December 12). Why is Sr(OH)2 more soluble in cold water than in hot water?. Retrieved from [Link]

-

Ataman Kimya. (n.d.). STRONTIUM CARBONATE. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 18). Strontium carbonate. Retrieved from [Link]

-

ChemicalAid. (n.d.). SrCO3 + KOH = Sr(OH)2 + K2CO3 - Balanced chemical equation. Retrieved from [Link]

-

Z. Naturforsch. (2007). Hydrogen Bonds in the Crystal Structure of Strontium Hydroxide Octahydrate Sr(OH)2 · 8H2O. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Strontium Hydroxide Octahydrate Manufacturers, with SDS. Retrieved from [Link]

-

YouTube. (2020, June 20). Equation for Sr(OH)2 + H2O (Strontium hydroxide + Water). Retrieved from [Link]

-

PubMed. (n.d.). Syntheses and Characterization of Sr(OH)2 and SrCO3 Nanostructures by Ultrasonic Method. Retrieved from [Link]

-

PubChem. (n.d.). Strontium hydroxide octahydrate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Strontium. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of strontium hydroxide octahydrate, Sr(OH)2·8H2O, at 20, 100 and 200 K from neutron diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of strontium hydroxide octahydrate, Sr(OH)2 ·8H2 O, at 20, 100 and 200 K from neutron diffraction. Retrieved from [Link]

Sources

- 1. buy Strontium hydroxide octahydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 2. nbinno.com [nbinno.com]

- 3. 氢氧化锶 八水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hydroxide Strontium Octahydrate Made in China Factory - Sr (OH) 2.8H2O, Oxidant | Made-in-China.com [m.made-in-china.com]

- 5. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 6. you-iggy.com [you-iggy.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Strontium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 12. Strontium - ESPI Metals [espimetals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. Syntheses and characterization of Sr(OH)2 and SrCO3 nanostructures by ultrasonic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Strontium Dihydroxide Octahydrate in Organic Solvents

Introduction: Beyond Aqueous Chemistry

Strontium dihydroxide octahydrate (Sr(OH)₂·8H₂O), a strong base with significant applications ranging from sugar refining to the synthesis of other strontium salts and as a stabilizer in plastics, is primarily recognized for its solubility in aqueous solutions.[1][2][3] However, for researchers, scientists, and drug development professionals, the frontiers of synthesis and formulation often extend into non-aqueous media. Understanding the solubility of this inorganic hydrate in organic solvents is crucial for predicting its reactivity, controlling reaction media, and developing novel formulations.

This technical guide provides an in-depth exploration of the solubility of strontium dihydroxide octahydrate in organic solvents. Moving beyond a simple compilation of data, this document delves into the physicochemical principles governing this solubility, offers field-proven experimental methodologies for its determination, and presents the available data to empower researchers in their non-aqueous applications of this versatile compound.

Physicochemical Principles: A Game of Polarity, Hydrogen Bonding, and Hydration

The solubility of an ionic, hydrated compound like strontium dihydroxide octahydrate in an organic solvent is a complex interplay of several factors. A fundamental principle is "like dissolves like," which suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] Strontium hydroxide is an ionic compound, making it highly polar.[5]

The dissolution process can be conceptualized as overcoming the lattice energy of the crystal and the solvation of the resulting ions.[6][7] In organic solvents, the dielectric constant plays a pivotal role. A study on the solubility of strontium hydroxide in mixed aqueous-organic solvent systems demonstrated a decrease in molar solubility with an increasing percentage of organic solvents like methanol, ethanol, 1-propanol, and 2-propanol.[8] This trend is directly correlated with the decreasing dielectric constant of the solvent mixture, which diminishes the solvent's ability to shield the electrostatic attraction between the strontium (Sr²⁺) and hydroxide (OH⁻) ions.[8]

The eight water molecules of hydration in strontium dihydroxide octahydrate are not merely superficial. They are integral to the crystal structure and significantly influence solubility.[9] These water molecules can participate in hydrogen bonding with protic organic solvents such as alcohols. However, the overall process is often thermodynamically unfavorable as the strong ion-dipole interactions with water and the extensive hydrogen bonding network in the aqueous phase are not sufficiently replicated by most organic solvents.

Quantitative Solubility Data: A Landscape of Limited Information

Comprehensive quantitative data on the solubility of strontium dihydroxide octahydrate in a wide array of pure organic solvents is notably scarce in publicly available literature. The available information is largely qualitative, as summarized in the table below.

| Organic Solvent | Common Name | Type | Solubility | Citation |

| Methanol | Wood Alcohol | Alcohol (Protic) | Soluble | [10] |

| Ethanol | Ethyl Alcohol | Alcohol (Protic) | Very Slightly Soluble | [11] |

| Acetone | Ketone (Aprotic) | Insoluble | [12][13][14][15] |

This scarcity of data underscores the compound's generally low solubility in non-aqueous media and highlights the necessity for empirical determination when specific quantitative values are required for research or process development.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the limited published data, a robust and reliable experimental protocol is essential for researchers needing to quantify the solubility of strontium dihydroxide octahydrate in a specific organic solvent. The gravimetric method is a straightforward and accurate approach for this purpose.[11][16]

Workflow for Gravimetric Solubility Determination

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Gravimetric determination of solubility workflow.

Step-by-Step Methodology

-

Solvent Preparation: Select the desired organic solvent of high purity. Ensure the solvent is dry (anhydrous) if the effect of residual water is to be minimized. Bring the solvent to the desired experimental temperature in a thermostatically controlled bath.[11]

-

Preparation of Saturated Solution: In a sealable container (e.g., a screw-cap flask), add an excess of strontium dihydroxide octahydrate to a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.[16]

-

Equilibration: Seal the container to prevent solvent evaporation and place it in the thermostatic bath. Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the excess solid to settle. For a clear supernatant, centrifugation followed by careful decantation or filtration through a syringe filter compatible with the organic solvent is recommended. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution.

-

Sample Aliquoting: Using a calibrated pipette, carefully withdraw a precise volume of the clear, saturated supernatant and transfer it to a pre-weighed, dry evaporating dish. Record the volume of the aliquot.

-

Solvent Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood. A rotary evaporator or a gentle stream of inert gas can facilitate this process and prevent spattering.

-

Drying and Weighing: Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent but below the decomposition temperature of strontium dihydroxide octahydrate (it begins to lose water of hydration at 100°C).[12] Dry the residue to a constant weight, cooling the dish in a desiccator before each weighing.[4]

-

Calculation: The solubility can then be calculated, typically in grams of solute per 100 mL or 100 g of solvent.

Causality and Self-Validation in the Experimental Protocol

-

Why excess solute? The presence of undissolved solid at equilibrium is the definition of a saturated solution, ensuring the solvent holds the maximum amount of solute at that temperature.[16]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for reproducible and accurate results.[11]

-

Why dry to a constant weight? This ensures that all the solvent has been removed and only the solute residue remains, which is the basis of the gravimetric measurement.[4]

-

Why use a control? Performing the experiment in parallel with a known system (e.g., the solubility of a known salt in the same solvent) can help validate the experimental setup and technique.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of strontium dihydroxide octahydrate in organic solvents.

Caption: Factors influencing the solubility of Sr(OH)₂·8H₂O.

Conclusion and Future Perspectives

The solubility of strontium dihydroxide octahydrate in organic solvents is a nuanced topic, governed by the interplay of solute and solvent properties. While comprehensive quantitative data remains limited, a firm understanding of the underlying physicochemical principles and a robust experimental methodology can empower researchers to navigate this non-aqueous frontier. The provided protocol for gravimetric determination offers a reliable path to obtaining the specific solubility data required for advanced research and development in areas such as organic synthesis, materials science, and pharmaceutical formulation. Further systematic studies to populate the solubility landscape of this and similar inorganic hydrates in a broader range of organic solvents would be a valuable contribution to the chemical sciences.

References

-

Sarchem Labs. Strontium Hydroxide FAQS.

-

Guidechem. Strontium hydroxide 18480-07-4 wiki.

-

Chemical Database. Strontium hydroxide.

-

ChemBK. Strontium hydroxide octahydrate.

-

Ataman Kimya. STRONTIUM HYDROXIDE.

-

Guidechem. Strontium hydroxide 18480-07-4 wiki.

-

Journal of the Chemical Society of Pakistan. Determination of thermodynamic Parameters from the dissolution of Strontium hydroxide in water and mixed solvent systems by pH-metric method.

-

Flinn Scientific. Laboratory Solution Preparation.

-

Wikipedia. Strontium hydroxide.

-

ONICHEM. The Role of Strontium Hydroxide in Producing High-Quality Strontium Salts.

-

WebAssign. Lab 11 - Thermodynamics of Salt Dissolution.

-

WebAssign. Thermodynamics of Salt Dissolution.

-

ChemicalBook. Strontium hydroxide | 18480-07-4.

-

FUNCMATER. Strontium hydroxide octahydrate (Sr(OH)2•8H2O)-Powder.

-

PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

lookchem. Cas 18480-07-4,Strontium hydroxide.

-

ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.

-

ChemBK. Strontium hydroxide (Sr(OH)2).

-

ResearchGate. How to calculate solubility of hydrated inorganic salts?

-

ACS Publications. Gravimetric Methods | ACS Reagent Chemicals.

-

PubChem. Strontium hydroxide octahydrate | H18O10Sr | CID 21617461.

-

Sarchem Labs. Strontium Hydroxide FAQS. 5

-

PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.

-

lookchem. Cas 18480-07-4,Strontium hydroxide. 12

-

ResearchGate. Determination of Thermodynamic Parameters from the Dissolution of Strontium Hydroxide in Water and Mixed Solvent Systems by pH-Metric Method | Request PDF.

-

PubChem. Strontium hydroxide octahydrate | H18O10Sr | CID 21617461.

Sources

- 1. dl.icdst.org [dl.icdst.org]

- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. webassign.net [webassign.net]

- 7. webassign.net [webassign.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Strontium hydroxide octahydrate | H18O10Sr | CID 21617461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Cas 18480-07-4,Strontium hydroxide | lookchem [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 15. Strontium Hydroxide Octahydrate | RXSOl GROUP [rxsolgroup.com]

- 16. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Hygroscopic Nature of Strontium Dihydroxide Octahydrate

Executive Summary

Strontium dihydroxide octahydrate (Sr(OH)₂·8H₂O) is a crystalline inorganic compound whose interaction with atmospheric moisture is a critical parameter for its application in research and industry. Its pronounced hygroscopic and deliquescent nature necessitates a comprehensive understanding to ensure material integrity, experimental reproducibility, and product stability.[1][2] This guide provides an in-depth analysis of the hygroscopic behavior of Sr(OH)₂·8H₂O, detailing the underlying scientific principles, robust characterization methodologies, and field-proven best practices for handling and storage. It is intended for researchers, scientists, and drug development professionals who utilize or encounter this compound in their work.

Introduction to Strontium Dihydroxide Octahydrate

Strontium dihydroxide octahydrate is the hydrated form of strontium hydroxide, appearing as a white, crystalline powder or transparent, colorless crystals.[2][3] It is a strong alkali and is notably more soluble in hot water than in cold.[4] The "octahydrate" designation indicates that eight water molecules are incorporated into the crystal lattice of each formula unit of strontium hydroxide. This water of hydration is fundamental to the crystal's structure and properties.

From an applications perspective, this compound is utilized in the refining of beet sugar, as a stabilizer in plastics, and in the preparation of other strontium salts and lubricants.[1][5] In all these applications, the water content of the material is a critical quality attribute that can significantly impact process efficiency and final product performance.

Table 1: Physicochemical Properties of Strontium Dihydroxide Octahydrate

| Property | Value | Reference(s) |

| Chemical Formula | Sr(OH)₂·8H₂O | [1][2] |

| Molar Mass | 265.76 g/mol | [5] |

| Appearance | White crystalline powder or colorless crystals | [1][2] |

| Density | ~1.90 g/cm³ | [4][5] |

| Melting Point | ~100 °C (loses water of hydration) | [3][4] |

| Solubility in Water | 0.41 g/100 mL (0 °C); 21.83 g/100 mL (100 °C) | [5] |

| Key Characteristics | Hygroscopic, Deliquescent, Air Sensitive | [1][2][3] |

The Science of Water Interaction: Hygroscopicity, Deliquescence, and Efflorescence

The interaction of Sr(OH)₂·8H₂O with atmospheric water is governed by fundamental thermodynamic principles related to vapor pressure.

-

Hygroscopicity : This is the general ability of a substance to attract and hold water molecules from the surrounding environment.[6] Strontium dihydroxide octahydrate is described as hygroscopic, meaning it will readily absorb moisture from the air.[1][2]

-

Deliquescence : This is an extreme form of hygroscopicity. It occurs when a solid substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms an aqueous solution.[7] This process begins at a specific ambient humidity known as the Critical Relative Humidity (CRH) .[8][9] Above its CRH, Sr(OH)₂·8H₂O will continue to absorb water until a saturated solution is formed.[8][9]

-

Efflorescence : This is the reverse process, where a hydrated salt loses its water of crystallization to the atmosphere.[10][11][12] This occurs when the partial pressure of water vapor in the air is lower than the aqueous vapor pressure of the hydrate.[10] For Sr(OH)₂·8H₂O, this would happen in a sufficiently dry environment, leading to the formation of a lower hydrate or the anhydrous form.[11][12][13]

The relationship between these phenomena is crucial. The stability of the octahydrate form is directly dependent on the ambient relative humidity (RH).

Caption: Relationship between ambient RH and the physical state of Sr(OH)₂·8H₂O.

Quantitative Characterization of Hygroscopicity

To manage the challenges posed by hygroscopicity, it must be accurately quantified. The two primary techniques for this are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures how much and how quickly a sample absorbs or desorbs vapor (typically water) by varying the relative humidity at a constant temperature.[14][15] An ultra-sensitive microbalance continuously measures the mass of the sample as the RH of the surrounding environment is precisely controlled.[15]

Field Insight: DVS is the gold standard for characterizing hygroscopicity. It not only quantifies the amount of water uptake but also reveals the kinetics of the process and can pinpoint the Critical Relative Humidity (CRH). The resulting sorption-desorption isotherm provides a comprehensive fingerprint of the material's interaction with water.[15][16]

Experimental Protocol: DVS Analysis of Sr(OH)₂·8H₂O

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Sr(OH)₂·8H₂O powder into a DVS sample pan.

-

The rationale for a small sample size is to ensure rapid thermal and vapor equilibrium.

-

-

Initial Drying (Self-Validation Step):

-

Equilibrate the sample at 0% RH using a dry nitrogen stream until the rate of mass change ( dm/dt ) is <0.002% per minute.

-

Expertise: This initial drying step is critical. It establishes a baseline dry mass and removes any surface-adsorbed water that is not part of the crystal structure, ensuring the subsequent sorption data is accurate.

-

-

Sorption Phase:

-

Desorption Phase:

-

Decrease the RH in the same steps from 90% back to 0% RH, again allowing for equilibration at each stage.[14]

-

-

Data Analysis:

-

Plot the percentage change in mass versus the target RH. This generates a sorption (increasing RH) and desorption (decreasing RH) isotherm.

-

The CRH is identified as the RH at which a sharp, significant increase in mass occurs, indicating deliquescence.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Strontium hydroxide | 18480-07-4 [chemicalbook.com]

- 5. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. Strontium hydroxide | H2O2Sr | CID 87672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. Critical Relative Humidity [fitosoil.com]

- 10. Efflorescence | Definition & Facts | Britannica [britannica.com]

- 11. chemistryminds.quora.com [chemistryminds.quora.com]

- 12. Efflorescence [chemeurope.com]

- 13. scribd.com [scribd.com]

- 14. measurlabs.com [measurlabs.com]

- 15. particletechlabs.com [particletechlabs.com]

- 16. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

An In-depth Technical Guide on the Reaction of Strontium Hydroxide Octahydrate with Atmospheric Carbon Dioxide

This guide provides a comprehensive technical overview of the reaction between strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) and atmospheric carbon dioxide (CO₂). It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a deep understanding of the underlying chemistry, kinetics, and practical applications of this gas-solid reaction.

Introduction: The Significance of a Seemingly Simple Reaction

The reaction of strontium hydroxide with carbon dioxide, while appearing straightforward, underpins a variety of important industrial and environmental processes. Strontium hydroxide, a caustic alkali, readily absorbs carbon dioxide from the air to form the more stable strontium carbonate (SrCO₃) and water.[1] This reactivity is particularly pronounced in its hydrated forms, with the octahydrate being the most common commercial variant due to its higher solubility compared to the anhydrous form.

The primary product of this reaction, strontium carbonate, finds extensive use in the manufacturing of specialty glass for cathode-ray tubes, ceramic ferrites, and pyrotechnics, where it imparts a brilliant red color. Furthermore, the carbonation of strontium-containing materials is being explored for carbon capture and storage technologies, leveraging the reversible reaction between strontium oxide (SrO) and CO₂.[2][3] Understanding the nuances of the reaction with strontium hydroxide octahydrate is therefore crucial for optimizing these applications and developing new technologies.

Fundamental Chemistry of the Carbonation Reaction

The overall chemical transformation involves the reaction of a strong base, strontium hydroxide, with a weak acid, carbonic acid (formed from the dissolution of CO₂ in water), to produce a salt and water.

The Core Reaction

The fundamental reaction can be represented by the following chemical equation:

Sr(OH)₂·8H₂O(s) + CO₂(g) → SrCO₃(s) + 9H₂O(l)

This equation illustrates that solid strontium hydroxide octahydrate reacts with gaseous carbon dioxide to yield solid strontium carbonate and liquid water. The reaction is essentially an acid-base neutralization.[4]

Mechanistic Insights

The reaction is not a simple, single-step process. It involves several key stages:

-

Adsorption of CO₂: Gaseous CO₂ from the atmosphere first adsorbs onto the surface of the strontium hydroxide octahydrate crystals.

-

Hydration of CO₂: The adsorbed CO₂ reacts with the water molecules present in the hydrated crystal lattice (or with atmospheric moisture) to form carbonic acid (H₂CO₃).

-

Neutralization: The carbonic acid then reacts with the hydroxide ions (OH⁻) from the strontium hydroxide in a classic acid-base neutralization to form carbonate ions (CO₃²⁻) and water.[5]

-

Precipitation of SrCO₃: The newly formed carbonate ions combine with the strontium ions (Sr²⁺) to precipitate as strontium carbonate.[6] The lower solubility of strontium carbonate compared to strontium hydroxide drives the reaction forward.

The presence of the eight water molecules in the crystal structure of Sr(OH)₂·8H₂O plays a critical role in facilitating the reaction by providing the aqueous medium necessary for the dissolution and ionization of the reactants.

Key Factors Influencing the Reaction Kinetics

The rate at which strontium hydroxide octahydrate reacts with atmospheric CO₂ is influenced by several environmental and physical factors. Understanding these is key to controlling and optimizing the process.

| Factor | Effect on Reaction Rate | Underlying Mechanism |

| CO₂ Concentration | Increases with higher concentration | Higher partial pressure of CO₂ leads to a greater driving force for its adsorption and dissolution, accelerating the formation of carbonic acid. |

| Relative Humidity | Increases with higher humidity | Moisture is essential for the formation of carbonic acid. Higher humidity ensures a sufficient aqueous layer on the crystal surface for the reaction to proceed efficiently. |

| Temperature | Complex relationship; generally increases with temperature up to an optimum point | Higher temperatures increase the rate of chemical reactions. However, at very high temperatures, the dehydration of Sr(OH)₂·8H₂O can occur, potentially altering the reaction pathway and rate. |

| Particle Size | Increases with smaller particle size | Smaller particles have a larger surface area-to-volume ratio, providing more sites for the adsorption of CO₂ and subsequent reaction. |

| Airflow | Increases with higher airflow | Increased airflow replenishes the CO₂ at the crystal surface and removes the product water, preventing the establishment of a localized equilibrium that could slow the reaction. |

Experimental Protocols for Characterization

A thorough investigation of the carbonation of Sr(OH)₂·8H₂O requires robust experimental methodologies to monitor the reaction progress and characterize the resulting products.

Monitoring the Carbonation Process

Objective: To quantitatively measure the rate and extent of the reaction.

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A known mass of finely ground Sr(OH)₂·8H₂O is placed in a TGA crucible.

-

Instrument Setup: The TGA is programmed to maintain a constant temperature or to ramp the temperature over a specific range, under a controlled atmosphere containing a known concentration of CO₂.

-

Data Acquisition: The mass of the sample is continuously monitored over time. The initial mass loss corresponds to the loss of water of hydration, while the subsequent mass gain (if any, depending on the experimental setup) or stabilization indicates the formation of strontium carbonate. The conversion to SrCO₃ can be calculated from the stoichiometry of the reaction and the observed mass change.[7][8]

Characterization of the Reaction Product

Objective: To confirm the formation of strontium carbonate and analyze its physical and chemical properties.

Methodology: X-Ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR)

-

Sample Collection: Samples of the reacted material are collected at various time points during the carbonation process.

-

XRD Analysis:

-

The samples are analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard reference patterns for Sr(OH)₂·8H₂O and SrCO₃ to identify the crystalline phases present.

-

The relative peak intensities can be used to quantify the extent of the conversion.[9]

-

-

FTIR Analysis:

-

The samples are analyzed using an FTIR spectrometer.

-

The presence of characteristic absorption bands for the carbonate ion (around 1450 cm⁻¹ and 860 cm⁻¹) and the hydroxide ion (around 3600 cm⁻¹) confirms the chemical transformation.[9]

-

Additional Characterization Techniques:

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the initial strontium hydroxide and the resulting strontium carbonate.[10]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the product and confirm the presence of strontium, carbon, and oxygen.[9]

Visualizing the Process

Reaction Pathway

Caption: Simplified reaction pathway for the carbonation of Sr(OH)₂·8H₂O.

Experimental Workflow

Sources

- 1. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. you-iggy.com [you-iggy.com]

- 5. you-iggy.com [you-iggy.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to Strontium Dihydroxide Octahydrate: Properties, Characterization, and Handling

Abstract

Strontium dihydroxide, in its octahydrate form (Sr(OH)₂·8H₂O), is an inorganic compound of significant interest across various scientific and industrial domains, from sugar refining to the synthesis of advanced materials.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of strontium dihydroxide octahydrate, intended for researchers, chemists, and professionals in drug development. We delve into its structural characteristics, solubility, thermal behavior, and chemical reactivity. Furthermore, this document outlines detailed, field-proven experimental protocols for its characterization and discusses critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Introduction and Significance

Strontium dihydroxide is a caustic alkali composed of one strontium ion (Sr²⁺) and two hydroxide ions (OH⁻).[2][3] It exists in several forms, including anhydrous (Sr(OH)₂), monohydrate (Sr(OH)₂·H₂O), and octahydrate (Sr(OH)₂·8H₂O).[3][4] The octahydrate is the most common commercially available form due to its significantly higher solubility in water compared to the anhydrous state.[5][6] This property is pivotal for its primary application in the refining of beet sugar, where it is used to precipitate saccharates from molasses.[1] Beyond this traditional use, it serves as a stabilizer in plastics, a precursor for the synthesis of other strontium salts and nanoparticles, and as a component in specialty lubricants and depilatory products.[1][2][7] For research and pharmaceutical applications, it can be employed as a source of strontium ions when the presence of other anions, such as chloride, is undesirable.[5]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of strontium dihydroxide octahydrate is essential for its application and handling. These properties are summarized in the table below, followed by a detailed discussion.

Table 1: Key Physical and Chemical Properties of Strontium Dihydroxide Octahydrate

| Property | Value | References |

| Chemical Formula | Sr(OH)₂·8H₂O | [1][8] |

| Molar Mass | 265.76 g/mol | [3][9] |

| Appearance | Colorless, tetragonal, deliquescent crystals; white crystalline powder | [1][5][6] |

| Crystal Structure | Tetragonal, Space Group P4/ncc | [10][11] |

| Density | 1.90 g/cm³ | [3][5] |

| Melting Point | 100 °C (loses all water of hydration) | [5][12] |

| Solubility in Water | 0.90 g/100 mL at 0°C; 47.7 g/100 mL at 100°C | [5] |

| Other Solubilities | Soluble in acids and ammonium chloride solution; Insoluble in acetone | [5][6][12] |

| Basicity (pKb) | pKb1: 0.3, pKb2: 0.83 (for Sr(OH)₂) | [3] |

| Hazards | Causes severe skin burns and eye damage; Corrosive | [8][13][14] |

Crystal Structure and Appearance

Strontium dihydroxide octahydrate presents as colorless, transparent crystals or a white crystalline powder.[15] It is known to be deliquescent, meaning it readily absorbs moisture from the air to the point of dissolving.[5][6] The crystal structure is tetragonal, belonging to the space group P4/ncc.[10][11] Neutron diffraction studies have revealed a structure consisting of double layers of water molecules and hydroxide ions, separated by strontium ions.[16][17] The Sr²⁺ ions are coordinated by eight water oxygen atoms in a square antiprism configuration.[16][17]

Solubility Profile

A notable characteristic of strontium dihydroxide octahydrate is its solubility in water, which increases dramatically with temperature. It is sparingly soluble in cold water (0.90 g/100 mL at 0°C) but highly soluble in hot water (47.7 g/100 mL at 100°C).[5] This steep solubility gradient is the basis for purification by recrystallization. The resulting aqueous solution is strongly alkaline due to the dissociation of the hydroxide ions.[5][6] The compound is also soluble in acids, undergoing neutralization reactions, but is insoluble in organic solvents like acetone.[5][12]

Hygroscopic and Air-Sensitive Nature

The compound is both hygroscopic and air-sensitive.[1][15] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption from the atmosphere.[15][18] Furthermore, its aqueous solutions readily absorb atmospheric carbon dioxide (CO₂), leading to the precipitation of insoluble strontium carbonate (SrCO₃).[5][6] This reaction can alter the concentration of active strontium hydroxide in solution and is a critical consideration for both storage and application.

Chemical Reactivity and Thermal Stability

Basicity

As an alkaline earth metal hydroxide, strontium dihydroxide is a strong base.[19] When dissolved in water, it fully dissociates to yield strontium cations (Sr²⁺) and hydroxide anions (OH⁻), resulting in a solution with a high pH. This strong basicity underpins its use as a catalyst in certain organic reactions and in neutralization processes.[19][20]

Thermal Decomposition

Upon heating, strontium dihydroxide octahydrate undergoes a multi-step decomposition. At approximately 100°C, it loses all eight water molecules of hydration to form the anhydrous strontium hydroxide.[5] Further heating of the anhydrous form to around 710°C results in decomposition to strontium oxide (SrO) and water vapor.[5][6]

The decomposition pathway can be visualized as follows:

Caption: Thermal decomposition pathway of Strontium Dihydroxide Octahydrate.

Experimental Protocols for Characterization

To ensure the quality and purity of strontium dihydroxide octahydrate for research and development, specific analytical techniques are employed. The following protocols are standard methodologies for its characterization.

Protocol: Thermogravimetric Analysis (TGA) for Hydration State Verification

Objective: To quantify the water of hydration and confirm the octahydrate stoichiometry.

Principle: TGA measures the change in mass of a sample as a function of temperature. For Sr(OH)₂·8H₂O, the distinct mass losses correspond to the sequential removal of water molecules, allowing for precise quantification.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the strontium dihydroxide octahydrate sample into a ceramic or platinum TGA pan.

-

Analysis Parameters:

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate at 30°C, then ramp up to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Analyze the resulting TGA curve. A sharp weight loss is expected between approximately 80°C and 120°C.

-

Calculate the percentage weight loss. For Sr(OH)₂·8H₂O converting to Sr(OH)₂, the theoretical weight loss due to the 8 water molecules is approximately 54.2%.

-

Compare the experimental weight loss to the theoretical value to confirm the hydration state.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. buy Strontium hydroxide octahydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 3. Strontium hydroxide - Wikipedia [en.wikipedia.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Strontium hydroxide | 18480-07-4 [chemicalbook.com]

- 6. Cas 18480-07-4,Strontium hydroxide | lookchem [lookchem.com]

- 7. Strontium hydroxide 95 1311-10-0 [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Strontium hydroxide octahydrate | H18O10Sr | CID 21617461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. chembk.com [chembk.com]

- 13. carlroth.com [carlroth.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Structure of strontium hydroxide octahydrate, Sr(OH)2.8H2O, at 20, 100 and 200 K from neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sioris.net [sioris.net]

- 19. sarchemlabs.com [sarchemlabs.com]

- 20. Strontium Hydroxide Supplier | 18480-07-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

A Technical Guide to the Neutron Diffraction Analysis of Strontium Dihydroxide Octahydrate

Abstract

Strontium dihydroxide octahydrate (Sr(OH)₂·8H₂O) presents a compelling case study in the structural analysis of highly hydrated inorganic compounds. While its applications are diverse, ranging from sugar refining to the manufacturing of plastics and lubricants, its true structural complexity, particularly the intricate network of hydrogen bonds, remained ambiguous under conventional X-ray diffraction analysis.[1][2][3] This technical guide details the definitive elucidation of its crystal structure using single-crystal neutron diffraction. We explore the causality behind leveraging neutron scattering to precisely locate hydrogen atoms, resolving historical crystallographic discrepancies and revealing a rare example of hydroxide ions acting as hydrogen bond donors in the solid state.[4][5] This guide provides researchers and scientists with a comprehensive overview of the experimental protocol, a detailed analysis of the structural features, including the square antiprismatic coordination of the strontium ion, and the broader implications of these findings for the study of ionic hydroxides.

Introduction: The Rationale for Studying Strontium Dihydroxide Octahydrate

Industrial and Chemical Significance of Sr(OH)₂·8H₂O

Strontium dihydroxide, particularly in its commercially supplied octahydrate form, is a strong base with significant industrial utility.[6] Its primary application lies in the refining of beet sugar, where it is used to precipitate sucrose from molasses.[1][2] Beyond this, it serves as a stabilizer in plastics, a component in lubricants and greases, and a precursor for the synthesis of other strontium salts where the presence of chloride ions is undesirable.[1][3] Its ability to absorb carbon dioxide from the atmosphere also makes it relevant in specific chemical processes.[2]

The Limitations of X-ray Crystallography for Hydrated Structures

The accurate characterization of crystal structures is foundational to understanding a material's properties. For decades, X-ray diffraction has been the gold standard. However, this technique has a fundamental limitation: it scatters from the electron cloud of an atom. For hydrogen, which possesses only a single electron, the scattering is exceptionally weak, making its precise localization difficult, especially in the presence of heavy atoms like strontium.[7] Previous X-ray diffraction studies on Sr(OH)₂·8H₂O resulted in conflicting structural models and different space group assignments precisely because the 72 hydrogen atoms in the unit cell could not be definitively placed.[4][5] This ambiguity left the critical hydrogen-bonding network, which governs the stability and properties of the hydrate, unresolved.[4][5]

The Power of Neutron Diffraction for Elucidating Hydrogen Positions

Neutron diffraction provides an elegant solution to this problem. Unlike X-rays, neutrons scatter from atomic nuclei. The scattering cross-section of an element for neutrons is not dependent on its atomic number, and fortuitously, hydrogen (and its isotope deuterium) has a significant scattering cross-section.[7][8] This allows for the precise determination of hydrogen atom positions, even in complex structures with heavy elements.[8] The decision to employ neutron diffraction for Sr(OH)₂·8H₂O was therefore a targeted strategy to overcome the limitations of prior methods and to unambiguously map the complete crystal structure, including the entire hydrogen-bonding framework.[4][5]

The Crystal Structure of Sr(OH)₂·8H₂O: A Neutron Diffraction Perspective

The neutron diffraction study provided a definitive and detailed picture of the Sr(OH)₂·8H₂O structure, which was analyzed at multiple temperatures (20, 100, and 200 K) to understand the effects of thermal motion.[4][9]

The Strontium Ion Coordination Environment

The structure reveals that the strontium (Sr²⁺) ions are central to the crystal packing. Each Sr²⁺ ion is coordinated by eight oxygen atoms from eight distinct water molecules.[4][9][10] These oxygen atoms arrange themselves into a square antiprism, a common coordination geometry for large cations.[4][10][11][12] The hydroxide ions (OH⁻) are not directly coordinated to the strontium atoms.[12][13] This coordination polyhedron forms a fundamental building block of the crystal lattice.

Caption: Sr²⁺ ion coordination with eight water molecules in a square antiprism.

The Intricate Hydrogen Bonding Network

The precise location of all hydrogen atoms revealed a complex, three-dimensional hydrogen-bonding network. The overall structure consists of double layers of water molecules and hydroxide ions, which are separated by the strontium ions along the c-axis.[4][9][11] Each water molecule is engaged in three hydrogen bonds, acting as a donor in two and an acceptor in one.[4][9] This extensive network links the [Sr(H₂O)₈]²⁺ polyhedra, creating columns that run parallel to the c-axis and providing the primary cohesive forces that stabilize the crystal structure.[12][13]

The Unique Role of the Hydroxide Ion

One of the most significant findings of the neutron diffraction study concerns the behavior of the hydroxide ions. The OH⁻ ions form distinct chains, also parallel to the c-axis, that are interlinked with the [Sr(H₂O)₈]²⁺ columns via hydrogen bonds.[4][12][13] Crucially, the study confirmed that these hydroxide ions act not only as hydrogen bond acceptors but also as donors to adjacent water molecules.[4][5] This was a rare and important observation, as the involvement of OH⁻ ions as hydrogen donors in solid-state structures was not well-documented.[4][5]

Experimental Methodology: A Self-Validating Protocol

The experimental design is critical for obtaining high-quality, unambiguous data. The protocol described here is based on the successful study that resolved the structure of Sr(OH)₂·8H₂O.

Rationale for Multi-Temperature Data Collection

Collecting diffraction data at multiple low temperatures (e.g., 20 K, 100 K, and 200 K) is a self-validating step.[4][5] The primary reason is to reduce the thermal motion (atomic vibrations) of the atoms. At lower temperatures, atoms are more localized in their positions, which leads to sharper diffraction peaks and more precise determination of atomic coordinates and bond lengths.[7] By comparing the structural parameters across different temperatures, one can evaluate the effects of thermal motion and extrapolate to a "true" molecular geometry with minimal thermal distortion.[4][5]

Step-by-Step Neutron Diffraction Workflow

The protocol for a single-crystal neutron diffraction experiment on a hydrated compound follows a rigorous sequence to ensure data integrity.

-

Crystal Growth and Selection:

-

High-quality single crystals of Sr(OH)₂·8H₂O are grown by slow evaporation or cooling of a saturated aqueous solution.

-

A suitable crystal (typically a few cubic millimeters in size for neutron diffraction) is selected based on its clarity and lack of visible defects under a microscope.

-

-

Mounting and Cryo-Cooling:

-

The crystal is mounted on a goniometer head.

-

The assembly is placed on the diffractometer and rapidly cooled to the lowest target temperature (e.g., 20 K) using a closed-cycle helium cryostat. This minimizes potential crystal damage and disorder.

-

-

Data Collection:

-

The experiment is conducted at a high-flux neutron source, such as the Brookhaven High Flux Beam Reactor mentioned in the reference study.[4]

-

A monochromatic neutron beam of a specific wavelength is directed at the crystal.

-

The crystal is rotated through a series of angles, and the intensities of the diffracted neutron beams are measured by a detector. A four-circle instrument allows for precise orientation of the crystal.

-

A full sphere of data is collected to ensure data redundancy and accurate intensity measurements.

-

-

Data Collection at Subsequent Temperatures:

-

After the first dataset is complete, the temperature is raised to the next set point (e.g., 100 K).

-

The system is allowed to equilibrate before a second full dataset is collected.

-

This process is repeated for all desired temperatures (e.g., 200 K).

-

-

Data Reduction and Structural Refinement:

-

The raw diffraction intensities are corrected for experimental factors (e.g., Lorentz factor, polarization, absorption).

-

The corrected data are used to solve the crystal structure, typically starting from a known model or using direct methods.

-

The atomic positions, including those of the hydrogen atoms, and their thermal displacement parameters are refined using least-squares methods until the calculated diffraction pattern closely matches the observed data.

-

Caption: Experimental workflow for multi-temperature neutron diffraction.

Data Analysis and Structural Refinement

The refinement of the neutron diffraction data provides precise crystallographic parameters. The data presented below are based on the 20 K measurements from the definitive study by Ricci et al. (2005), as this temperature offers the highest precision due to minimized thermal motion.[4]

Key Crystallographic Data Summary

| Parameter | Value (at 20 K) |

| Crystal System | Tetragonal |

| Space Group | P4/ncc |

| a, b (Å) | 9.017(1) |

| c (Å) | 11.603(1) |

| Volume (ų) | 944.3 |

| Z (Formula units/cell) | 4 |

Table 1: Crystallographic data for Sr(OH)₂·8H₂O at 20 K. Data sourced from Ricci et al. (2005).[4][12][13]

Analysis of Interatomic Distances and Bond Angles

The precise location of hydrogen atoms allows for a detailed analysis of the hydrogen-bonding geometry. This data is crucial for validating the strength and nature of the interactions within the crystal.

| Bond / Interaction | Distance (Å) at 20 K |

| Sr···O (water) | 2.69 - 2.77 |

| O-H (water) | ~0.98 - 1.00 |

| O···H (H-bond) | ~1.73 - 1.85 |

| O-H···O (H-bond angle) | ~165° - 175° |